Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate

Description

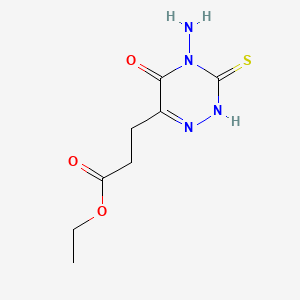

Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate is a heterocyclic compound featuring a 1,2,4-triazin-5-one core substituted with amino (NH₂), sulfanyl (SH), and an ethyl propanoate side chain.

Properties

IUPAC Name |

ethyl 3-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-2-15-6(13)4-3-5-7(14)12(9)8(16)11-10-5/h2-4,9H2,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXXZBOINVGPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NNC(=S)N(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of aminoguanidines with thiocarboxylic acids in the presence of ethyl chloroformate.

Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride or hydrogen gas.

Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate has shown potential in biological studies, particularly in the development of antimicrobial and antifungal agents.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemicals, including agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related triazinone derivatives, emphasizing substituents, molecular properties, and applications:

Key Observations:

Crown ether derivatives (e.g., Compound 21) exhibit ion-binding properties, unlike the target compound, which lacks such macrocyclic groups . Phosphoramidate and hydrazinyl groups (Compounds 32, 84) correlate with anti-HIV activity, suggesting the target compound’s sulfanyl and amino groups may require functionalization for similar applications .

Synthetic Routes: Acetylation and hydrazinolysis are common for triazinone derivatives (), while the target compound’s synthesis likely involves esterification steps absent in the evidence.

Biological Activity :

- Antimicrobial activity is prominent in pivalamide-substituted analogs (), whereas anti-HIV activity requires phosphorus/fluorine substituents (). The target compound’s SH and NH₂ groups may favor redox-mediated interactions or metal chelation .

Research Findings and Implications

- Structural Stability : Crown ether derivatives (e.g., Compounds 7–12) demonstrate thermal stability up to 270°C due to macrocyclic rigidity , whereas sulfanyl-containing analogs (e.g., ) may exhibit lower stability due to thiol oxidation susceptibility.

- Solubility : Ethyl esters (target compound) are more soluble in organic solvents than carboxylic acid analogs (), facilitating drug formulation .

- Activity Gaps: No direct evidence confirms the target compound’s bioactivity.

Biological Activity

Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a triazine ring that is crucial for its biological activity. The presence of the sulfanyl group and the amino substituent enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related triazine derivative demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it has shown effectiveness against A431 and Jurkat cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in metabolic pathways essential for cell proliferation.

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial efficacy of various triazine derivatives against pathogenic bacteria. This compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against resistant strains .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of triazine derivatives, this compound was tested on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.